molecular formula C10H8N2 B13883241 3-ethynyl-6-methyl-2H-indazole

3-ethynyl-6-methyl-2H-indazole

Cat. No.: B13883241
M. Wt: 156.18 g/mol
InChI Key: UBNAORJFXBOSFM-UHFFFAOYSA-N
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Description

3-Ethynyl-6-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of an ethynyl group at the 3-position and a methyl group at the 6-position makes this compound unique and potentially valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-6-methyl-2H-indazole typically involves the cyclization of appropriate precursors. One common method includes the use of 2-azidobenzaldehydes and amines under catalyst-free conditions to form the indazole core . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation in the presence of oxygen .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. Methods such as Cu-mediated cyclization and Ag-catalyzed nitration-annulation are often employed due to their efficiency and minimal byproduct formation .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-6-methyl-2H-indazole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl derivatives.

    Reduction: Reduction of the indazole ring can lead to the formation of dihydroindazole derivatives.

    Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of this compound-3-carbaldehyde.

    Reduction: Formation of 3-ethynyl-6-methyl-2,3-dihydroindazole.

    Substitution: Formation of 3-bromo-6-methyl-2H-indazole or 3-alkyl-6-methyl-2H-indazole.

Scientific Research Applications

3-Ethynyl-6-methyl-2H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethynyl-6-methyl-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π stacking interactions, while the indazole core can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    3-Ethynyl-2H-indazole: Lacks the methyl group at the 6-position, which may affect its biological activity.

    6-Methyl-2H-indazole: Lacks the ethynyl group at the 3-position, which may influence its reactivity and interactions.

    3-Bromo-6-methyl-2H-indazole: Substitution of the ethynyl group with a bromine atom, leading to different chemical properties.

Uniqueness: 3-Ethynyl-6-methyl-2H-indazole is unique due to the presence of both the ethynyl and methyl groups, which can enhance its reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

3-ethynyl-6-methyl-2H-indazole

InChI

InChI=1S/C10H8N2/c1-3-9-8-5-4-7(2)6-10(8)12-11-9/h1,4-6H,2H3,(H,11,12)

InChI Key

UBNAORJFXBOSFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NNC(=C2C=C1)C#C

Origin of Product

United States

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